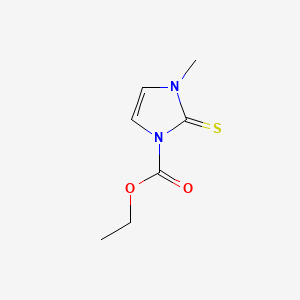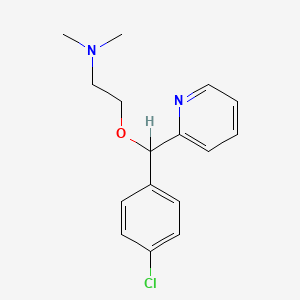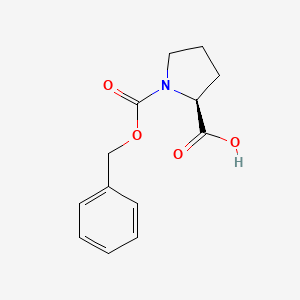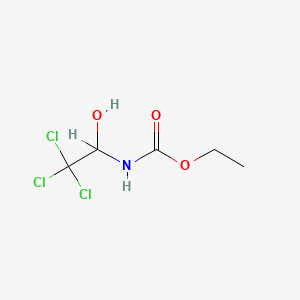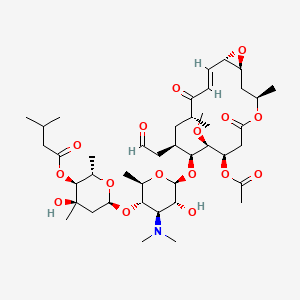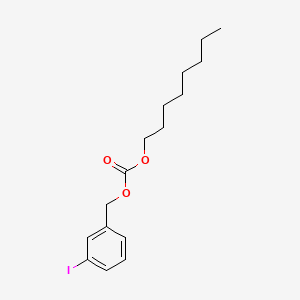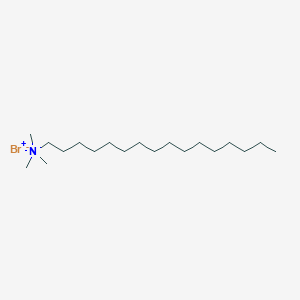
セトリモニウムブロミド
概要
説明
科学的研究の応用
Cetrimonium bromide has a wide range of applications in scientific research:
作用機序
セトリモニウムブロミドは、主にその界面活性剤としての性質によって効果を発揮します。 脂質二重層と相互作用することで細胞膜を破壊し、細胞溶解を引き起こします . このメカニズムは、特に細菌や真菌に対して有効です。 さらに、H±ATPシンターゼ活性を阻害し、ミトコンドリア膜電位脱分極を引き起こすことで、特定のがん細胞においてアポトーシスを誘導することがあります .
生化学分析
Biochemical Properties
Cetrimonium bromide plays a significant role in biochemical reactions. It is one of the main components of some buffers for the extraction of DNA . It interacts with both polar and nonpolar endgroups of cell membranes, making it a useful tool for cell lysis to isolate certain macromolecules that exist primarily inside of the cell .
Cellular Effects
Cetrimonium bromide exhibits anticancer cytotoxicity against several HNC cell lines with minimal effects on normal fibroblasts . This selectivity exploits cancer-specific metabolic aberrations . In vivo, Cetrimonium bromide ablated tumor-forming capacity of FaDu cells and delayed growth of established tumors .
Molecular Mechanism
Cetrimonium bromide suppresses liver cancer cell migration and invasion based on the following mechanisms: I) altering the precise balance between MMP levels and tissue inhibitors of metalloproteinases (TIMPs); II) downregulating the canonical and non-canonical TGF-β signaling pathways; III) exerting an influence on c-Met/PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Cetrimonium bromide forms micelles in aqueous solutions . At 303 K (30 °C) it forms micelles with aggregation number 75–120 (depending on method of determination; average 95) and degree of ionization, α = 0.2–0.1 (fractional charge; from low to high concentration) .
Dosage Effects in Animal Models
In one study, mice were given daily oral doses of 5 or 25 mg/kg bw "cetrimide” in aqueous solution, 6 days per week for 5 months . The bodyweight gain was reduced at both dose levels and erythrocyte counts were increased in the group receiving 25 mg/kg bw .
Metabolic Pathways
It is known to inhibit the intestinal absorption of substances such as D-glucose, methionine, and sodium butyrate in several animal species .
Transport and Distribution
It is known that Cetrimonium bromide is poorly absorbed from the gastro-intestinal tract of rats .
Subcellular Localization
As a surfactant, it is likely to be found in the cell membrane where it can interact with both polar and nonpolar endgroups .
準備方法
合成経路と反応条件
セトリモニウムブロミドは、ヘキサデシルブロミドとトリメチルアミンを反応させることで合成できます。 反応は通常、エタノールやアセトンなどの有機溶媒中で還流条件下で行われます . 生成物はその後、再結晶により精製されます。
工業生産方法
工業的な環境では、セトリモニウムブロミドの製造は、同じ基本的な反応をより大規模に行うことで行われます。 このプロセスには、高収率と高純度を確保するために、反応条件を注意深く制御することが含まれます。 最終生成物は、多くの場合、濾過と乾燥を含む複数の精製工程を経て得られます .
化学反応の分析
反応の種類
セトリモニウムブロミドは、ブロミドイオンの存在により、主に置換反応を起こします。 また、水溶液中ではミセル形成にも関与しますが、これは化学反応ではなく物理的なプロセスです .
一般的な試薬と条件
置換反応: 通常、水酸化物イオンやその他のハロゲン化物などの求核剤が含まれます。
ミセル形成: 臨界ミセル濃度(約1 mM)を超える濃度で水溶液中でおこります.
主要な生成物
置換反応: 主要な生成物は、使用される求核剤によって異なります。 例えば、水酸化物イオンと反応させると、ヘキサデシルトリメチルアンモニウムヒドロキシドが生成されます。
ミセル形成: 界面活性剤分子の集合体であるミセルの形成をもたらします。
科学研究における用途
セトリモニウムブロミドは、科学研究において幅広い用途があります。
類似化合物との比較
類似化合物
- セトリモニウムクロリド
- セトリモニウムステアレート
- ベンザルコニウムクロリド
独自性
セトリモニウムブロミドは、その独特の構造により、比較的低い濃度でミセルを形成できる点が特徴です。 この性質は、ナノ粒子合成やDNA抽出など、ミセル形成を必要とする用途に特に役立ちます .
特性
IUPAC Name |
hexadecyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | Cetrimonium bromide [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5037028 | |
| Record name | Hexadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-09-0, 8044-71-1 | |
| Record name | Hexadecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetrimonium bromide [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrimide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrimonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cetrimonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetrimonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64N7M9BWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cetrimonium Bromide primarily exerts its cytotoxic effect by targeting mitochondria. [] This cationic quaternary amine compound inhibits H+-ATP synthase activity, leading to mitochondrial membrane potential depolarization. [] This disruption of mitochondrial function triggers apoptosis, characterized by reduced intracellular ATP levels, caspase activation, elevated sub-G1 cell population, and chromatin condensation. [] Additionally, Cetrimonium Bromide can react with tyrosine residues in cellular proteins, potentially inhibiting tyrosine phosphorylation and impacting cell signaling. [] In the context of bacterial cells, Cetrimonium Bromide disrupts cell membrane integrity, leading to cell lysis. []
ANone: Cetrimonium Bromide is a quaternary ammonium salt with the following characteristics:
ANone: Cetrimonium Bromide demonstrates compatibility with a range of materials and exhibits stability under various conditions, influencing its diverse applications. For instance:
- Reverse Micelles Extraction: Cetrimonium Bromide effectively forms reverse micelles with hexanol and isooctane, facilitating the purification of enzymes like feruloyl esterase. [] The extraction efficiency is influenced by factors like pH, ionic strength, and Cetrimonium Bromide concentration. []
- Gold Nanorod Synthesis: Cetrimonium Bromide acts as a stabilizing ligand in the synthesis of gold nanorods, influencing their size and morphology. [] Its aggregation behavior, tunable by additives like hexanol, impacts the growth mode and size uniformity of the resulting nanorods. []
ANone: Cetrimonium Bromide demonstrates catalytic activity in various reactions, often associated with its ability to form micelles and influence reaction kinetics. For instance:
- Friedel-Crafts Amidoalkylation: Cetrimonium Bromide catalyzes the Friedel-Crafts amidoalkylation of sesamols with N-Boc imines in aqueous media, providing a mild and efficient route to 6-amidoalkyl sesamols. []
A: While specific computational chemistry studies focused solely on Cetrimonium Bromide are limited in the provided literature, its application in computational contexts is evident. For example, researchers have used theoretical modeling to analyze the plasmon band shifts and broadening observed in silver nanorod substrates assembled with Cetrimonium Bromide. [] This modeling provided insights into the resonance coupling between assembled nanorods with different conformations. []
ANone: Cetrimonium Bromide's stability and formulation strategies are crucial for its various applications. For example:
A: While specific SHE regulations are not discussed in the provided articles, its presence in various products, including cosmetics [] and pharmaceuticals, indicates that its use is subject to regulatory oversight.
ANone: Cetrimonium Bromide has shown promising anticancer activity:
- In vitro: Studies demonstrate its cytotoxic effect against various head and neck cancer cell lines, while exhibiting minimal impact on normal fibroblasts. [] This selectivity highlights its potential to exploit cancer-specific metabolic aberrations. []
- In vivo: In mouse models, Cetrimonium Bromide exhibits antitumor efficacy by ablating the tumor-forming capacity of FaDu cells (a head and neck cancer cell line) and delaying the growth of established tumors. []
ANone: The provided literature does not contain information regarding specific resistance mechanisms or cross-resistance associated with Cetrimonium Bromide. Further research is needed to explore this aspect.
ANone: While generally considered safe for use in various applications, potential toxicity and adverse effects have been reported:
- Dermal and Ocular Irritation: Cetrimonium Bromide can cause dermal irritation and sensitization, as well as ocular irritation. [] This is a particular concern for leave-on cosmetic products, where prolonged exposure is possible. []
- Embryotoxicity and Teratogenicity: Studies in mice have shown that Cetrimonium Bromide can cause embryotoxicity and teratogenicity at specific doses. [] These findings highlight the importance of carefully considering the potential risks and benefits when using Cetrimonium Bromide.
ANone: Several analytical methods are employed to characterize and quantify Cetrimonium Bromide, each offering distinct advantages for specific applications:
- High Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection (HPLC-UV), is widely used for the quantitative determination of Cetrimonium Bromide in various matrices, including rinse-off cosmetics [] and water samples. []
- Derivative Spectrophotometry: This method provides a sensitive and selective approach for simultaneously determining Cetrimonium Bromide in pharmaceutical formulations, even in the presence of other active ingredients and excipients. []
- High Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This highly sensitive and specific method allows for the indirect determination of trace amounts of Cetrimonium Bromide in complex matrices like vaccines. [] The method relies on measuring the bromide ion released from the compound. []
ANone: While the provided articles do not extensively cover the environmental impact and degradation of Cetrimonium Bromide, its widespread use in various products raises concerns about its potential ecotoxicological effects. Further research is needed to assess its fate and behavior in the environment, as well as its potential impact on aquatic and terrestrial organisms.
ANone: Several alternatives and substitutes for Cetrimonium Bromide exist, each with its own set of properties, advantages, and limitations:
- Other Quaternary Ammonium Compounds: Numerous other quaternary ammonium compounds, such as benzalkonium chloride, cetylpyridinium chloride, and steartrimonium chloride, possess similar properties and find applications in various fields. [, ]
- Alternative Antiseptic Agents: Depending on the specific application, alternative antiseptic agents, like chlorhexidine, iodine compounds, and silver-based antimicrobials, may serve as suitable substitutes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
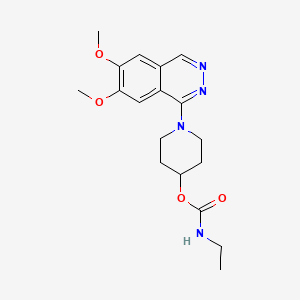
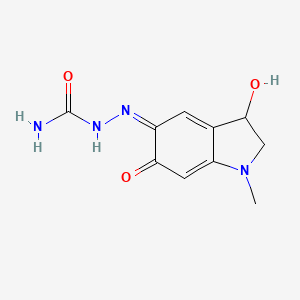
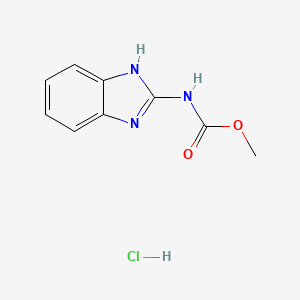
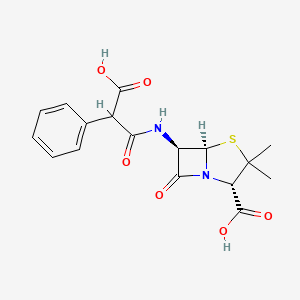
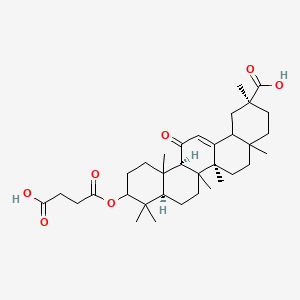
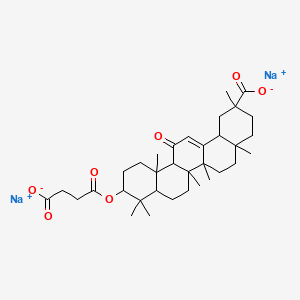
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
